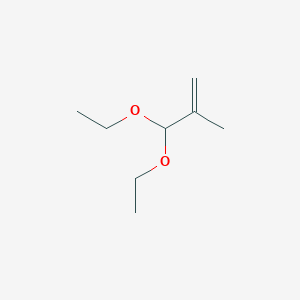

Methacrolein diethylacetal

Description

General Significance of Alpha,Beta-Unsaturated Aldehyde Acetals in Synthetic Chemistry

Alpha,beta-unsaturated aldehyde acetals are a subclass of vinylic acetals that serve as important building blocks in organic synthesis. The conjugation of the carbon-carbon double bond with the acetal (B89532) group imparts a unique reactivity to these molecules. The acetal group itself is a protecting group for the aldehyde functionality, stable under neutral and basic conditions but readily cleaved under acidic conditions to regenerate the aldehyde. libretexts.org This allows for selective reactions to occur at other sites within the molecule without affecting the aldehyde.

The presence of the double bond allows for a variety of addition reactions. Due to resonance, the β-carbon of an α,β-unsaturated carbonyl system is electrophilic and can react with nucleophiles in a process known as conjugate or 1,4-addition. libretexts.orgpressbooks.pub Weaker nucleophiles generally favor 1,4-addition. pressbooks.pub This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular skeletons. For instance, Michael addition, a classic example of 1,4-addition, is a powerful method for forming larger molecules by connecting two structural units. pressbooks.pub

Furthermore, the double bond in these acetals can participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic and bicyclic structures that are prevalent in natural products and biologically active compounds. mdpi.com The ability to undergo these transformations makes α,β-unsaturated aldehyde acetals highly valuable precursors in the synthesis of a wide array of organic compounds.

Overview of Research on Methacrolein (B123484) Diethylacetal and Analogous Vinylic Acetals

Research into methacrolein diethylacetal and its analogs has been driven by their utility in a variety of synthetic applications. One area of significant interest is their use in the synthesis of heterocyclic compounds. researchgate.net For example, vinylic acetals have been employed in novel syntheses of substituted furo[3,4-b]tropylium salts. researchgate.net

Recent studies have also focused on developing new and efficient synthetic methods for these compounds. A notable strategy involves the simultaneous synthesis of methallyl alcohol and diethyl acetal from methacrolein in an ethanol (B145695) solvent using tin-modified Beta zeolites as catalysts. nih.gov This process, which can achieve high yields of both products, highlights the ongoing efforts to develop more sustainable and atom-economical synthetic routes. nih.gov The fine-tuning of these catalysts is crucial for understanding and controlling the complex reactions between α,β-unsaturated aldehydes and primary alcohols. nih.gov

Furthermore, the reactivity of vinylic acetals in various chemical transformations continues to be an active area of investigation. For instance, the reaction of diazomethane (B1218177) with α,β-unsaturated acetals has been studied to understand their cycloaddition behavior. acs.org The development of multicomponent reactions involving vinylic acetals is also a growing field, with recent research demonstrating the highly selective synthesis of (Z)-N-vinyl ring N,O-acetal derivatives using continuous flow technology. sioc-journal.cn

Historical Context and Evolution of Synthetic Methodologies for Vinylic Acetals

The synthesis and application of vinylic acetals have a history that dates back several decades. Poly(vinyl acetal) resins, for example, have been produced industrially since the 1930s. researchgate.net These polymers are typically synthesized through the acid-catalyzed acetalization of poly(vinyl alcohol) with aldehydes. researchgate.net

Early research in the 1980s by William J. Bailey's group pioneered the synthesis of linear aliphatic polyesters through the radical ring-opening polymerization of cyclic ketene (B1206846) acetals. mdpi.com This work was significant as it introduced a method to incorporate hydrolytically cleavable ester bonds into the backbone of otherwise non-degradable vinyl polymers. mdpi.com

Over the years, synthetic methodologies for vinylic acetals have evolved to become more efficient and selective. Traditional methods often involved the reaction of an α,β-unsaturated aldehyde with an alcohol in the presence of an acid catalyst. While effective, these methods can sometimes lead to side reactions.

More contemporary approaches focus on the development of novel catalytic systems to improve yields and selectivities. As mentioned earlier, the use of heterogeneous catalysts like modified zeolites represents a significant advancement. nih.gov These catalysts can be more easily separated from the reaction mixture and can be designed to favor specific reaction pathways. The development of continuous flow technologies for the synthesis of vinylic acetal derivatives is another modern trend, offering advantages such as improved process control and efficiency. sioc-journal.cn

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3,3-diethoxy-2-methylprop-1-ene |

InChI |

InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3 |

InChI Key |

XYJXZLHRRNRNHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=C)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Methacrolein Diethylacetal

Catalytic Strategies for Acetalization from Methacrolein (B123484) and Ethanol (B145695)

The formation of methacrolein diethylacetal from methacrolein and ethanol is a key reaction, often studied in tandem with other related conversions. Catalytic strategies are central to enhancing the efficiency of this acetalization process.

Heterogeneous Catalysis: Metal-Modified Zeolites (e.g., Sn-β catalysts)

Metal-modified zeolites, particularly tin-beta (Sn-β) catalysts, have been investigated for the reaction of methacrolein in ethanol. These catalysts are typically prepared via solid-state ion-exchange. Research has shown that the properties of Sn-β catalysts can be finely tuned through various treatments, which in turn influences their catalytic activity and the resulting product distribution.

In studies exploring the simultaneous synthesis of methallyl alcohol and this compound, it was found that the Lewis acid sites of the Sn-β catalyst are crucial. Modifications to the catalyst, such as pre-calcination under an argon atmosphere (Sn-β-Ar), can enhance Lewis acidity by promoting the incorporation of tin into the zeolite framework as isolated tetrahedral Sn(IV) species. This enhancement generally favors the Meerwein-Ponndorf-Verley (MPV) reaction pathway.

Conversely, the Brønsted acid sites present on the catalyst are known to promote side reactions, including acetalization. To improve selectivity towards other products like methallyl alcohol, these Brønsted acid sites can be neutralized. One effective method is a sodium-exchange treatment (resulting in Sn-β-Ar-Na), which reduces the number of weak Brønsted acid sites. This modification has been shown to restrict side reactions such as acetalization, thereby impacting the yield of this compound. Under certain optimized conditions with modified Sn-β catalysts at a reaction temperature of 350 K, a high yield of this compound (referred to as Dal) of approximately 96% has been reported, alongside a 90% yield of methallyl alcohol (Mol).

Table 1: Effect of Sn-β Catalyst Modification on Product Yield Reaction conditions: reflux, 350 K, 0.9 mmol Methacrolein, 80 mmol ethanol, 0.5 g catalyst.

| Catalyst | Methallyl Alcohol Yield (%) | This compound Yield (%) | Notes |

| Sn-β-Ar | Lower | Higher | Enhanced Lewis acidity promotes MPV reaction, but Brønsted sites are still active for acetalization. |

| Sn-β-Ar-Na | ~90% | ~96% | Reduced Brønsted acidity restricts side reactions, leading to high yields of both target products under optimized conditions. |

Acid-Catalyzed Acetal (B89532) Formation

The formation of an acetal from an aldehyde and an alcohol is a classic example of an acid-catalyzed reaction. The general mechanism involves the protonation of the carbonyl oxygen of methacrolein by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an ethanol molecule, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule creates a resonance-stabilized oxonium ion. A second ethanol molecule then attacks this ion, and deprotonation of the resulting species yields the final product, this compound, and regenerates the acid catalyst. researchgate.net

This reaction is reversible, and its equilibrium can be manipulated by controlling the reaction conditions. researchgate.net Various acid catalysts can be employed, including mineral acids, organic acids like p-toluenesulfonic acid, and solid acid catalysts such as acidic cation-exchange resins (e.g., Amberlyst). googleapis.comyoutube.com The use of solid acid catalysts is often preferred in industrial applications as it simplifies catalyst separation and reduces corrosion issues. youtube.com

Kinetic and Thermodynamic Parameters of Acetalization Reactions

A quantitative understanding of the kinetics and thermodynamics is essential for optimizing the synthesis of this compound. While specific, detailed studies for the methacrolein-ethanol system are not widely published, extensive research on the analogous reaction between acetaldehyde (B116499) and ethanol to form diethylacetal provides critical insights and comparable data. googleapis.com This analogous system is often used as a model for understanding acetalization processes. googleapis.com

Reaction Equilibrium and Standard Molar Properties Determination

The acetalization reaction is an equilibrium-limited process. For the model reaction of acetaldehyde with ethanol, the reaction is known to be exothermic. googleapis.com The equilibrium constant (Keq) has been determined experimentally across a range of temperatures. googleapis.com

For the synthesis of diethylacetal from acetaldehyde and ethanol, the standard molar properties have been determined at 298 K, as detailed in the table below. googleapis.com These values indicate a spontaneous reaction (negative ΔG0) that releases a moderate amount of heat (negative ΔH0). googleapis.com

Table 2: Standard Molar Properties for the Synthesis of Diethylacetal from Acetaldehyde and Ethanol at 298 K googleapis.com

| Thermodynamic Parameter | Value | Unit |

| Standard Molar Enthalpy of Reaction (ΔH0) | -10,225.9 | J·mol-1 |

| Standard Molar Gibbs Free Energy of Reaction (ΔG0) | -269.3 | J·mol-1 |

| Standard Molar Entropy of Reaction (ΔS0) | -33.395 | J·mol-1·K-1 |

Kinetic Model Development and Activation Energies (e.g., Langmuir-Hinshelwood rate expressions)

Kinetic models are developed to describe the rate of reaction as a function of reactant concentrations and temperature. For heterogeneously catalyzed acetalization reactions, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is frequently employed. googleapis.com This model assumes that the reaction occurs on the catalyst surface and involves the adsorption of reactants onto active sites, a surface reaction between the adsorbed species, and the desorption of products. googleapis.com

Influence of Reaction Conditions on Conversion and Selectivity

The conversion of methacrolein and the selectivity towards this compound are highly dependent on the reaction conditions.

Temperature: As the acetalization reaction is typically exothermic, lower temperatures favor a higher equilibrium constant. googleapis.com However, reaction rates increase with temperature. Therefore, an optimal temperature must be chosen to balance favorable equilibrium with acceptable reaction speed. For instance, a reaction temperature of 350 K was used in the Sn-β catalyst system.

Catalyst Type and Acidity: As discussed in section 2.1.1, the nature of the catalyst is paramount. The presence of strong Brønsted acid sites favors acetalization, while Lewis acids may promote other reaction pathways. Modifying catalysts to control the type and strength of acid sites is a key strategy for controlling selectivity.

Reactant Ratio: The reaction involves two molecules of ethanol for every one molecule of methacrolein. According to Le Chatelier's principle, using a large excess of ethanol can shift the equilibrium towards the product side, increasing the conversion of methacrolein.

Water Removal: Water is a product of the reaction. Its presence can shift the equilibrium back towards the reactants, limiting conversion. researchgate.net In industrial processes, the continuous removal of water as it is formed, for example by distillation, is a common technique to drive the reaction to completion and achieve high yields of the acetal. researchgate.netyoutube.com

Mechanistic Investigations in Methacrolein Diethylacetal Chemistry

Elucidation of Acetal (B89532) Formation Mechanisms

The synthesis of methacrolein (B123484) diethylacetal from methacrolein and ethanol (B145695) is a classic example of acetal formation. This acid-catalyzed reaction is reversible and requires specific conditions to favor the product. libretexts.org

The generally accepted mechanism for the acid-catalyzed formation of an acetal from an aldehyde proceeds through a hemiacetal intermediate. libretexts.org The process is initiated by the protonation of the carbonyl oxygen of methacrolein by an acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

The key steps in the reaction pathway are as follows:

Protonation of the Carbonyl Group: An acid catalyst protonates the carbonyl oxygen, generating a resonance-stabilized cation. libretexts.orgyoutube.com

Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org

Deprotonation to Form a Hemiacetal: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.comwikipedia.org

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion. youtube.comwikipedia.org

Second Nucleophilic Attack: A second molecule of ethanol attacks the highly electrophilic oxocarbenium ion. wikipedia.org

Final Deprotonation: Removal of the final proton yields the stable methacrolein diethylacetal and regenerates the acid catalyst. libretexts.org

This entire process is in equilibrium. To drive the reaction toward the formation of the acetal, water is typically removed from the reaction mixture. libretexts.orgwikipedia.org Research into the simultaneous synthesis of methallyl alcohol and this compound (referred to as Dal) from methacrolein has highlighted a complex network of potential side reactions, including etherification and addition reactions, alongside the main acetalization pathway. nih.govnih.gov

The efficiency and selectivity of methacrolein acetalization are highly dependent on the nature of the acid catalyst used. Both Brønsted and Lewis acid sites can play significant roles.

Brønsted Acid Catalysis: Brønsted acids (proton donors) are essential for the classical acetalization mechanism described above. libretexts.org They protonate the carbonyl group and the subsequent hemiacetal intermediate, thereby facilitating the reaction. youtube.com Studies using Sn-β zeolite catalysts for the conversion of methacrolein in ethanol have shown that Brønsted acid sites are crucial for the acetalization side reaction. nih.govnih.gov In fact, reducing the number of weak Brønsted acid sites was found to suppress acetalization in favor of other products. nih.gov

Lewis Acid Catalysis: Lewis acids (electron-pair acceptors) can also catalyze acetal formation. They function by coordinating to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. In some catalytic systems, a synergy between Brønsted and Lewis acid sites can enhance reactivity. rsc.org For instance, in the reaction of methacrolein with ethanol using Sn-β catalysts, isolated tetrahedral Sn(IV) species act as Lewis acid sites that primarily enhance the competing Meerwein-Ponndorf-Verley (MPV) reaction, while the Brønsted sites promote acetalization. nih.govnih.gov The strategic manipulation of these two types of acid sites is key to controlling the product distribution. nih.gov

| Catalyst Site Type | Role in Methacrolein Acetalization | Mechanism of Action | Reference |

|---|---|---|---|

| Brønsted Acid | Promotes the formation of this compound. | Protonates the carbonyl oxygen and the hemiacetal hydroxyl group, activating them for nucleophilic attack and elimination. | libretexts.orgnih.govnih.gov |

| Lewis Acid | Can enhance competing reactions (e.g., MPV), but also activates the carbonyl group for acetalization. | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | nih.govnih.govrsc.org |

Mechanistic Studies of Transformations Involving this compound and Related Derivatives

This compound can undergo several important transformations, the mechanisms of which have been subjects of detailed investigation.

The hydrolysis of acetals to regenerate the parent aldehyde or ketone is the reverse of acetal formation and is also catalyzed by acid. chemistrysteps.comorgoreview.com An excess of water is used to drive the equilibrium back towards the starting materials. masterorganicchemistry.com The mechanism for the acid-catalyzed hydrolysis of this compound involves the following steps:

Protonation: One of the ether oxygens of the acetal is protonated by an acid, creating a good leaving group (ethanol). chemistrysteps.comorgoreview.com

Formation of Oxocarbenium Ion: The C-O bond cleaves, and the leaving group departs. The resulting oxocarbenium ion is stabilized by resonance from the adjacent oxygen atom. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.comorgoreview.com

Deprotonation: A proton is transferred to a base, forming a hemiacetal. chemistrysteps.com

Second Protonation and Elimination: The remaining ethoxy group is protonated, leaves as ethanol, and forms a protonated aldehyde. chemistrysteps.comorgoreview.com

Final Deprotonation: Water acts as a base to remove the final proton, yielding methacrolein and regenerating the acid catalyst. chemistrysteps.com

Studies on the hydrolysis of the related methacrolein dimethyl acetal (MDA) have been conducted using various catalysts, including strong mineral acids, organic acids, and solid acid resins like Amberlyst-15. google.com

The α,β-unsaturated system within the this compound structure allows it to act as a Michael acceptor. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org While the acetal group protects the aldehyde functionality from many nucleophiles, the electrophilic double bond remains reactive.

In the context of methacrolein itself, which serves as a direct analog, it readily participates in Michael additions. For example, enantioselective Mukaiyama-Michael reactions with methacrolein as the substrate have been developed. nih.govresearchgate.net Furthermore, tandem reactions involving a Michael addition to methacrolein followed by an enantioselective protonation have been achieved using artificial enzymes that combine a Lewis acidic copper complex with an iminium-ion-forming catalyst. nih.govacs.org These studies on methacrolein highlight the inherent reactivity of its carbon-carbon double bond as a Michael acceptor, a property that is retained in its diethylacetal derivative. The acetal functionality is typically stable under the neutral or basic conditions often employed for Michael additions.

Computational chemistry has become an invaluable tool for elucidating complex reaction mechanisms that are challenging to probe experimentally. For acetalization reactions, computational studies have revealed intricate details about the reaction pathways.

Quantum mechanics/molecular mechanics (QM/MM) approaches have been used to study related acetalization reactions. nih.govchemrxiv.org These studies suggest that the reaction may not follow a single, simple pathway. Instead, a complex, temperature-dependent interplay between two different mechanisms can exist:

A conventional pathway proceeding through a distinct oxocarbenium ion intermediate. chemrxiv.org

A concerted, asynchronous pathway where the C-O bond formation and proton transfer occur in a single transition state. nih.govchemrxiv.org

Applications of Methacrolein Diethylacetal As a Synthetic Intermediate and Precursor

Precursor in Natural Product Synthesis

The structural complexities of natural products often necessitate multi-step synthetic sequences. Methacrolein (B123484) diethylacetal can be a key building block in these pathways, providing a reactive three-carbon unit that can be incorporated into larger molecular frameworks.

The cytochalasans are a large family of fungal metabolites known for their interesting biological activities, including the inhibition of actin polymerization. The total synthesis of these complex molecules is a significant challenge in organic chemistry. In the synthesis of cytochalasin G, a key step involves the hydrolysis of an acetal (B89532) to reveal a crucial aldehyde functionality. This aldehyde is then elaborated to complete the natural product's structure. While the literature describes the general use of acetal hydrolysis in the final stages of cytochalasan synthesis, the strategic use of a precursor like methacrolein diethylacetal in the initial stages allows for the controlled construction of the molecule's intricate carbon skeleton.

The utility of acrolein acetals as precursors extends to the synthesis of other complex natural products. For instance, the analogous acrolein diethyl acetal has been employed as a key intermediate in the total synthesis of marine natural products like (−)-(Z)-Deoxypukalide and the potent microtubule-stabilizing agent (−)-Laulimalide. It has also been utilized in the synthesis of the antibiotic botryodiplodin. The reactivity of the vinyl group in acrolein diethyl acetal allows for its participation in various carbon-carbon bond-forming reactions, which are essential for building the core structures of these complex molecules. While specific examples for neolaulimalide (B1249685) and isolaulimalide (B1252458) syntheses are less documented, the established synthetic strategies for related compounds suggest the potential applicability of this compound in these endeavors.

The following table summarizes the role of analogous acrolein acetals in the synthesis of select natural products:

| Natural Product | Role of Acrolein Diethyl Acetal Analogue |

| (−)-(Z)-Deoxypukalide | Building block for the furan (B31954) ring system. |

| (−)-Laulimalide | Key fragment for the construction of the macrocyclic lactone core. |

| Botryodiplodin | Precursor to the tetrahydrofuran (B95107) ring. |

Role in Industrial Chemical Production

Beyond the realm of academic natural product synthesis, this compound and its analogues play a significant role as intermediates in the industrial production of several important chemicals.

Methyl methacrylate (B99206) (MMA) is a monomer produced on a massive scale for the manufacture of acrylic plastics (PMMA), also known as Plexiglas or Lucite. One of the major industrial routes to MMA is the C4 process, which starts with isobutylene (B52900) or tert-butanol. In this process, isobutylene is oxidized to methacrolein. The subsequent step involves the oxidation of methacrolein to methacrylic acid, which is then esterified with methanol (B129727) to yield MMA.

During the production process, side reactions can lead to the formation of methacrolein acetals, such as methacrolein dimethyl acetal (MDA), when methanol is present. To maximize the yield of MMA, it is crucial to recover the methacrolein from these acetal byproducts. This is typically achieved through hydrolysis, where the acetal is treated with water in the presence of an acid catalyst to regenerate methacrolein. The recovered methacrolein is then recycled back into the main production stream. This highlights the role of methacrolein acetals as important, albeit transient, intermediates in the industrial synthesis of MMA.

The key steps in the C4 process for MMA production involving methacrolein are outlined below:

| Step | Reactants | Products |

| 1 | Isobutylene, Oxygen | Methacrolein |

| 2 | Methacrolein, Oxygen | Methacrylic Acid |

| 3 | Methacrylic Acid, Methanol | Methyl Methacrylate |

| Side Reaction | Methacrolein, Methanol | Methacrolein Dimethyl Acetal |

| Recovery | Methacrolein Dimethyl Acetal, Water | Methacrolein, Methanol |

Methacrolein acetals can also serve as monomers for the production of specialized polymers. For instance, methacrolein acetal can be polymerized to form polyacetal resins. These polymers have masked aldehyde groups along their chains, which can be later modified to impart specific properties to the material.

Furthermore, acetals can be used in the synthesis of alkyl vinyl ethers through a process called transacetalization. In this reaction, an acetal reacts with an alcohol in the presence of an acid catalyst to exchange one of the alkoxy groups. While specific industrial applications for this compound in this context are not widely documented, the general chemical principle suggests its potential as a precursor for the corresponding vinyl ether.

The chemical reactivity of this compound makes it a useful building block in the synthesis of intermediates for the pharmaceutical and fragrance industries. In pharmaceutical synthesis, the protected aldehyde can be carried through several reaction steps without unwanted side reactions, and then deprotected at a later stage to participate in the formation of a target drug molecule.

In the fragrance industry, acetals are often used as fragrance precursors. These compounds may be odorless or have a weak scent themselves but can release a fragrant aldehyde or ketone under specific conditions, such as a change in pH or exposure to moisture. This allows for a controlled and prolonged release of a desired scent in various consumer products. The structural features of methacrolein suggest that its derivatives could be tailored to release specific fragrance molecules.

Carbon-Carbon Bond Forming Reactions (Leveraging the α,β-unsaturated system)

This compound's α,β-unsaturated system makes it a valuable participant in various carbon-carbon bond-forming reactions. The protected aldehyde functionality allows for selective reactions at the double bond, which can subsequently be deprotected to reveal the aldehyde. This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions.

Heck Arylation Reactions (Extensive studies on acrolein diethyl acetal with aryl halides)

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of unsaturated halides with alkenes, has been extensively studied with acrolein diethyl acetal. organic-chemistry.orgnih.govmatthey.com This methodology provides an efficient route to synthesize cinnamaldehydes and related β-arylpropanoates, which are valuable intermediates in the pharmaceutical and fragrance industries. organic-chemistry.org

The reaction of acrolein diethyl acetal with aryl iodides or bromides can be directed to selectively form either the cinnamaldehyde (B126680) derivative or the corresponding 3-arylpropionic ester. organic-chemistry.orgresearchgate.net The choice of base and reaction conditions dictates the final product. For instance, using a combination of nBu₄NOAc and K₂CO₃ in DMF, followed by acidic workup, yields (E)-cinnamaldehydes in good to high yields. organic-chemistry.org This method is noted for its high regioselectivity and tolerance of a wide array of functional groups on the aryl halide, including ether, ketone, ester, and nitro groups. organic-chemistry.org

Alternatively, the reaction can be guided to produce 3-arylpropionic esters. researchgate.netresearchgate.net Studies have shown that the nature of the base is critical in determining the product outcome. researchgate.net A polymer-supported palladacycle derived from Kaiser oxime resin has been utilized as a recyclable catalyst for these transformations under ligand-free conditions, demonstrating the potential for more sustainable synthetic processes. researchgate.net The Heck arylation has also been successfully performed in aqueous media using solid palladium catalysts in the presence of cyclodextrins, which can enhance reaction rates. researchgate.net

Research has demonstrated the versatility of the Heck reaction with acrolein diethyl acetal across various catalytic systems and conditions. The following table summarizes representative examples of the Heck arylation of acrolein diethyl acetal with different aryl halides.

Table 1: Palladium-Catalyzed Heck Arylation of Acrolein Diethyl Acetal with Aryl Halides

| Aryl Halide | Catalyst | Base(s) | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ | nBu₄NOAc, K₂CO₃ | DMF | Cinnamaldehyde | 91 |

| 4-Iodoanisole | Pd(OAc)₂ | nBu₄NOAc, K₂CO₃ | DMF | 4-Methoxycinnamaldehyde | 93 |

| 4-Iodoacetophenone | Pd(OAc)₂ | nBu₄NOAc, K₂CO₃ | DMF | 4-Acetylcinnamaldehyde | 89 |

| 4-Bromobenzonitrile | Pd(OAc)₂ | nBu₄NOAc, K₂CO₃ | DMF | 4-Cyanocinnamaldehyde | 80 |

| Iodobenzene | [Pd]/NaY | HN(i-Pr)₂ | Water | Ethyl 3-phenylpropanoate | 85 (selectivity) |

Data compiled from multiple sources. organic-chemistry.orgresearchgate.net Yields for cinnamaldehydes are isolated yields after hydrolysis; selectivity is reported for the ester product in aqueous media.

Other Cross-Coupling Methodologies (e.g., palladium-catalyzed copolymerization of related acrolein dimethyl acetal)

Beyond Heck reactions, the reactivity of acrolein acetals is utilized in other significant cross-coupling methodologies, such as polymerization reactions. A notable example is the palladium-catalyzed copolymerization of the related acrolein dimethyl acetal (ADMA) with ethene. acs.orgnih.govfigshare.com This process yields branched copolymers with pendant acetal groups, which are valuable functionalized polyolefins. acs.org

Table 2: Palladium-Catalyzed Copolymerization of Ethene with Acrolein Dimethyl Acetal (ADMA)

| Catalyst System | Monomers | Key Finding |

|---|---|---|

| Cationic α-diimine palladium chelate | Ethene, Acrolein Dimethyl Acetal (ADMA) | Produces branched copolymers with pendant acetal groups. acs.orgnih.gov |

| Cationic α-diimine palladium chelate | Ethene, Acrolein Dimethyl Acetal (ADMA) | Catalyst deactivation occurs via methanol elimination to form an inert η³-1-methoxyallyl palladium species. acs.org |

Catalysis in Methacrolein Diethylacetal Transformations

Homogeneous Catalysis

Homogeneous catalysis offers a high degree of selectivity and activity for the transformation of methacrolein (B123484) diethylacetal, with catalyst and substrate in the same phase. This allows for mild reaction conditions and fine-tuning of the catalyst's electronic and steric properties.

Palladium catalysts are renowned for their ability to facilitate carbon-carbon bond formation. In reactions analogous to those involving acrolein diethyl acetal (B89532), palladium catalysis can be employed for the regioselective arylation of methacrolein diethylacetal to produce substituted cinnamaldehydes. These reactions, typically a variation of the Heck reaction, involve the coupling of an aryl halide with the unsaturated acetal.

The reaction of aryl iodides and bromides with acrolein diethyl acetal in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), proceeds efficiently to yield cinnamaldehydes after hydrolysis of the resulting acetal. organic-chemistry.org This process is highly regioselective, favoring arylation at the β-position of the α,β-unsaturated system. organic-chemistry.org For this compound, the presence of the α-methyl group would be expected to influence the reaction kinetics and potentially the regioselectivity, though the fundamental catalytic cycle would remain similar.

A typical catalytic system includes a palladium source, a phosphine (B1218219) ligand (or it can be ligand-free under certain conditions), a base, and a suitable solvent. The choice of base and additives is crucial for achieving high yields and selectivity. For instance, in related systems, the use of bulky phosphine ligands can promote the desired reactivity while minimizing side reactions.

Table 1: Representative Conditions for Palladium-Catalyzed Arylation of Acrolein Diethyl Acetal

| Catalyst System | Aryl Halide | Base/Additives | Solvent | Product Type |

|---|

Data adapted from studies on acrolein diethyl acetal, expected to be applicable to this compound with potential modifications. organic-chemistry.org

The versatility of this method allows for the introduction of a wide array of functional groups on the aromatic ring, making it a valuable tool for the synthesis of complex molecules. organic-chemistry.org

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. Chiral secondary amines, such as pyrrolidine (B122466) derivatives, are effective catalysts for the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack. In the context of methacrolein, these catalysts operate via the formation of a nucleophilic enamine intermediate.

While direct organocatalytic reactions on this compound are less common, the in-situ generation of methacrolein from the acetal under mildly acidic conditions can be coupled with organocatalytic transformations. For instance, the enantioselective Mukaiyama–Michael reaction of methacrolein with silyl (B83357) ketene (B1206846) acetals can be catalyzed by chiral diphenylpyrrolidine derivatives, affording the products in high yields and enantioselectivities (91-97% ee). researchgate.net This reaction is a key step in the synthesis of complex natural products like the C17-C28 fragment of pectenotoxins. researchgate.net

The catalytic cycle involves the formation of an iminium ion from the reaction of the chiral amine catalyst with the α,β-unsaturated aldehyde, which lowers the LUMO of the aldehyde and activates it for conjugate addition. The stereochemistry of the product is controlled by the chiral environment of the catalyst.

Table 2: Organocatalyzed Mukaiyama-Michael Reaction of Methacrolein

| Catalyst | Nucleophile | Substrate | Yield | Enantioselectivity (ee) |

|---|

This methodology highlights the potential for using this compound as a precursor in such organocatalytic systems. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, recyclability, and process simplification. For the transformations of this compound, various solid catalysts have been investigated.

Tin-containing beta zeolites (Sn-Beta) are versatile solid Lewis acid catalysts that have shown remarkable activity in a range of organic transformations, including Meerwein-Pondorf-Verley reductions and Oppenauer oxidations. The unique open framework structure of beta zeolite combined with the Lewis acidic nature of the incorporated tin sites allows for shape-selective catalysis.

While direct simultaneous synthesis of methallyl alcohol and this compound from methacrolein using Sn-Beta has been explored, the primary utility of these catalysts lies in their ability to catalyze both acetalization and redox reactions. Sn-Beta zeolites can be synthesized hydrothermally or through post-synthetic modification of dealuminated beta zeolites. These materials are effective for the synthesis of α-amino nitriles and can exhibit shape selectivity in cyclization reactions. The Lewis acid sites on the Sn-Beta zeolite can activate the carbonyl group of methacrolein, facilitating its reaction with ethanol (B145695) to form this compound. Concurrently, these sites can also catalyze the transfer hydrogenation of methacrolein to methallyl alcohol, potentially using ethanol as the hydrogen donor.

Solid acid catalysts, such as sulfonic acid-functionalized ion-exchange resins like Amberlyst, are widely used in industrial processes for their high activity, selectivity, and ease of separation. These resins are effective catalysts for both the formation (acetalization) and cleavage (hydrolysis) of acetals.

In the context of this compound, Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, can efficiently catalyze the reaction between methacrolein and ethanol to form the corresponding diethyl acetal under mild conditions. The reaction proceeds by the protonation of the carbonyl oxygen of methacrolein by the sulfonic acid groups of the resin, followed by nucleophilic attack of ethanol.

Conversely, these acid resins are also highly effective for the hydrolysis of this compound back to methacrolein and ethanol. This is particularly relevant in processes where this compound is formed as a byproduct and its conversion back to the starting materials is desired. For example, in the production of methyl methacrylate (B99206), methacrolein dimethyl acetal can be hydrolyzed using Amberlyst-15. google.com The rate of hydrolysis catalyzed by Amberlyst-15 has been shown to be comparable to that of 1% sulfuric acid, with equilibrium being reached in approximately 30 minutes at 60°C. google.com

Table 3: Comparison of Catalysts for Hydrolysis of Methacrolein Dimethyl Acetal

| Catalyst | Time to Equilibrium | Temperature |

|---|---|---|

| Amberlyst-15 | 30 min | 60°C |

Data for methacrolein dimethyl acetal hydrolysis, demonstrating the efficacy of acid resins. google.com

Mixed metal oxides are a crucial class of heterogeneous catalysts, particularly for selective oxidation reactions. In processes related to methacrolein, such as its oxidation to methacrylic acid, mixed metal oxides containing molybdenum (Mo), vanadium (V), and tungsten (W) are of significant interest.

The selective oxidation of methacrolein to methacrylic acid is a key step in the industrial production of this important monomer. While heteropolyacids are often the catalysts of choice, Mo/V/W mixed oxides are being investigated as more stable alternatives. mdpi.com These catalysts can be modified with cesium and phosphate (B84403) ions, which can trigger a transformation of the mixed oxide into a Keggin-type heteropolyacid structure, thereby enhancing the selectivity towards methacrylic acid. mdpi.com The catalytic performance is highly dependent on the phase composition and the presence of specific crystalline structures, such as the (MoVW)₅O₁₄-type phase, which is believed to be crucial for the selective oxidation of acrolein. mpg.de

The reaction is typically carried out in the gas phase in a fixed-bed reactor. The composition of the mixed metal oxide catalyst significantly influences its activity and selectivity. The interplay between the different metal oxides creates a synergistic effect that facilitates the activation of methacrolein and the selective insertion of oxygen to form methacrylic acid, while minimizing over-oxidation to carbon oxides.

Analytical and Spectroscopic Techniques in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like methacrolein (B123484) diethyl acetal (B89532). It combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. nih.govunl.edu This combination is highly effective for both qualitative and quantitative analysis during the synthesis and subsequent reactions of the acetal. sums.ac.ir

In the context of reaction monitoring, GC is used to separate the components of a reaction mixture at various time points. For instance, in the acid-catalyzed synthesis or hydrolysis of an acetal, small aliquots of the reaction mixture can be withdrawn at regular intervals. The reaction in these aliquots is then quenched, and the sample is injected into the gas chromatograph. sfu.ca The components—unreacted methacrolein, alcohol, the methacrolein diethyl acetal product, and any intermediates or byproducts—are separated based on their boiling points and interactions with the stationary phase of the GC column. sfu.ca

The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for the unambiguous identification of each compound. unl.edu By comparing the peak areas in the chromatogram over time, researchers can construct concentration profiles for each species, providing crucial data for kinetic studies. sfu.ca

Research Findings: Studies on the acid-catalyzed methanolysis of similar acetals, such as diethyl acetal, demonstrate the utility of this approach. sfu.ca A typical GC analysis can effectively separate the starting acetal, the intermediate mixed acetal (e.g., methyl ethyl acetal), and the final product (e.g., dimethyl acetal), along with the corresponding alcohols. sfu.ca The intensity of the GC peak for each compound is directly proportional to its concentration in the mixture. sfu.ca This allows for precise tracking of the reaction's progress, including the transient formation and subsequent consumption of intermediates. sfu.ca The validation of GC-MS methods ensures that the analysis is specific, sensitive, linear, accurate, and precise for the compounds of interest. nih.gov

Table 1: Illustrative GC-MS Data for Acetal Reaction Monitoring This table provides hypothetical but representative data for the analysis of a reaction mixture involving the formation of methacrolein diethyl acetal.

| Compound | Typical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Role in Reaction |

|---|---|---|---|

| Ethanol (B145695) | 2.1 | 46, 45, 31 | Reactant |

| Methacrolein | 2.8 | 70, 69, 41 | Reactant |

| Methacrolein diethyl acetal | 6.5 | 144, 115, 99, 73 | Product |

| Byproduct X | 7.2 | [Varies] | Impurity/Side Product |

Fourier Transform Infrared (FTIR) Spectroscopy for Catalyst Characterization and Acid Property Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for characterizing the materials used to catalyze the synthesis of acetals, including methacrolein diethyl acetal. The formation of acetals is often catalyzed by acids, which can be in a liquid phase or solid, heterogeneous catalysts. FTIR provides detailed information about the chemical bonds and functional groups present within a catalyst's structure or on its surface. specac.commdpi.com

For heterogeneous catalysts, such as acidic zeolites or metal oxides, FTIR is used to identify the nature and concentration of acid sites, which are crucial for catalytic activity. scispace.com This is often accomplished by using probe molecules. A simple molecule, such as carbon monoxide or pyridine (B92270), is adsorbed onto the catalyst surface. The way the vibrational frequencies of the probe molecule's bonds shift upon adsorption provides insight into the type of acid sites present (i.e., Brønsted vs. Lewis acid sites) and their relative strength. scispace.com

Brønsted acid sites (proton donors) will protonate an adsorbed probe molecule, leading to characteristic new absorption bands.

Lewis acid sites (electron-pair acceptors) will coordinate with the probe molecule, causing shifts in its vibrational frequencies that are distinct from those caused by Brønsted sites. scispace.com

Research Findings: Research on various supported metal catalysts demonstrates that FTIR can quantitatively determine different surface groups. scispace.com For example, in studies of alumina (B75360) (a common catalyst support), FTIR spectra of adsorbed CO can distinguish between CO complexes with Lewis acid sites (bands typically above 2175 cm⁻¹) and complexes with surface OH groups (bands in the 2150-2175 cm⁻¹ range). scispace.com This analysis allows researchers to understand how the active component is anchored to the support and to hypothesize about the interaction mechanism. scispace.com Furthermore, in-situ FTIR techniques allow for the monitoring of reactions as they occur on the catalyst surface under real-world conditions of high temperature and pressure, providing dynamic information about the catalytic process. specac.comspecac.com

Table 2: Characteristic FTIR Absorption Bands for Catalyst Analysis

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance in Catalyst Characterization |

|---|---|---|

| 3750 - 3500 | O-H stretch | Indicates surface hydroxyl (OH) groups, potential Brønsted acid sites. |

| 2220 - 2175 | C≡O stretch (adsorbed CO) | Probe for strong Lewis acid sites on oxide supports. scispace.com |

| 1700 - 1680 | C=O stretch | Monitoring reactant (methacrolein) consumption. researchgate.net |

| 1600 - 1400 | Adsorbed pyridine ring vibrations | Distinguishes between Brønsted and Lewis acid sites. |

| 1150 - 1050 | C-O stretch | Monitoring product (acetal) formation. |

Advanced Spectroscopic Techniques in Reaction Mechanism Elucidation

Understanding the precise step-by-step pathway of a chemical reaction, or its mechanism, often requires advanced spectroscopic methods capable of detecting highly reactive, short-lived intermediates like free radicals. researchgate.netjhuapl.edu While methacrolein diethyl acetal itself is a stable molecule, its precursor, methacrolein, is known to participate in complex atmospheric and industrial reactions involving radical species. rsc.orgnih.gov

Photoionization mass spectrometry is one such advanced technique. It uses a high-energy light source (e.g., vacuum ultraviolet) to ionize molecules. This "soft" ionization method minimizes the fragmentation of the parent molecule and is particularly useful for detecting radical intermediates, which are difficult to observe with conventional ionization techniques. jhuapl.edu By identifying these transient species, scientists can piece together the elementary steps of a reaction mechanism. jhuapl.edu

Other techniques, often combined with computational chemistry, are also employed. For example, time-resolved FTIR spectroscopy can capture the infrared spectra of species that exist for only microseconds, providing structural information on reaction intermediates. researchgate.net Theoretical studies on the reactions of methacrolein with radicals like the hydroperoxyl (HO₂) and hydroxyl (OH) radicals use high-level quantum chemical methods to map out all possible reaction channels, identify transition states, and calculate reaction rate constants. rsc.orgnih.gov These computational "experiments" provide a detailed picture of the reaction landscape that complements and guides physical experiments.

Research Findings: Studies on the radical reactions of methacrolein have successfully elucidated complex mechanisms. For instance, theoretical investigations into the reaction between methacrolein and the HO₂ radical identified the most favorable reaction pathway as the addition of the radical to the carbonyl-carbon, followed by a hydrogen transfer. rsc.org Similarly, research on the atmospheric oxidation of methacrolein by the OH radical has shown that the initially formed adduct can react with oxygen on a timescale similar to its collisional deactivation, a critical finding for atmospheric chemistry models. nih.gov Experimental work using time-resolved FTIR has successfully detected radical adducts in related systems, confirming that oxygen can add to different sites on a delocalized radical intermediate. researchgate.net

Table 3: Intermediates in Methacrolein Radical Reactions Identified by Advanced Techniques This table lists examples of transient species whose existence is supported by advanced spectroscopic and computational studies.

| Intermediate Species | Method of Detection/Study | Role in Reaction Mechanism |

|---|---|---|

| MACR-OH Adduct Radical | Quantum Chemical Modeling nih.gov | Initial product of OH radical addition to methacrolein. nih.gov |

| α-hydroxyalkenylperoxy radical | Computational Chemistry rsc.org | Product formed from the reaction of methacrolein with HO₂ radical. rsc.org |

| CH₂C(CH₃)CHI radical | Time-Resolved FTIR researchgate.net | Detected precursor to methacrolein oxide formation in laboratory studies. researchgate.net |

| [MACR-OH-O₂]** Peroxyl Radical | Master Equation Modeling nih.gov | Vibrationally excited species in the atmospheric oxidation of methacrolein. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methacrolein diethyl acetal |

| Methacrolein |

| Ethanol |

| Diethyl acetal |

| Methyl ethyl acetal |

| Dimethyl acetal |

| Carbon monoxide |

| Pyridine |

| Alumina |

| Hydroperoxyl radical (HO₂) |

| Hydroxyl radical (OH) |

Future Research Directions and Unexplored Reactivity of Methacrolein Diethylacetal

Development of Novel and Sustainable Synthetic Routes

The sustainability of producing methacrolein (B123484) diethylacetal is intrinsically linked to the synthesis of its precursor, methacrolein. The established industrial routes to methacrolein, such as the oxidation of isobutene, often require high temperatures and specialized catalysts. google.com A more contemporary and potentially greener route is the condensation of propionaldehyde (B47417) and formaldehyde (B43269). mdpi.comresearchgate.net Future research will likely focus on optimizing this condensation to align with green chemistry principles.

Key research directions include:

Bio-based Feedstocks: Investigating the use of propionaldehyde and formaldehyde derived from renewable biomass sources to reduce the carbon footprint of the entire synthetic chain leading to methacrolein diethylacetal.

Energy-Efficient Acetalization: The conversion of methacrolein to its diethylacetal is a standard acid-catalyzed reaction. Future work should aim to develop low-energy processes, potentially using solid acid catalysts like zeolites or ion-exchange resins that can be easily recovered and recycled, minimizing waste. google.com A procedure for the related acrolein diethyl acetal (B89532) uses ethyl orthoformate, which could be a basis for developing more efficient methods. orgsyn.org

Continuous Flow Processes: Implementing continuous flow reactor technology for both methacrolein synthesis and its subsequent acetalization could offer superior control over reaction parameters, improve safety, and increase throughput and yield, representing a significant advancement in sustainable manufacturing.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of reactions involving this compound, starting from its synthesis, are governed by catalysis. For the synthesis of the methacrolein precursor, significant progress has been made in moving from stoichiometric reagents to highly efficient catalytic systems. google.com Combinations of secondary amines and organic acids, such as dibutylamine (B89481) acetate (B1210297), have been shown to catalyze the condensation of formaldehyde and propionaldehyde with yields of methacrolein reaching up to 97.3%. mdpi.com

Future exploration in catalysis could focus on:

Heterogeneous and Recyclable Catalysts: While homogeneous catalysts like L-proline and diethylamine/acetic acid are effective, their separation from the product stream can be challenging. mdpi.commdpi.comdtu.dk Research into immobilizing these organocatalysts on solid supports, such as polymers, silica, or layered double hydroxides (LDHs), could lead to robust, recyclable systems suitable for industrial-scale green synthesis. mdpi.com

Bifunctional Catalysts: Designing catalysts that possess both acidic and basic sites could streamline the synthesis of methacrolein via the Mannich pathway, potentially increasing reaction rates and selectivity under milder conditions. mdpi.com

Catalysis for Acetal Functionalization: Beyond its synthesis, new catalytic systems are needed to unlock the reactivity of the this compound molecule itself. This includes catalysts for selective transformations of the carbon-carbon double bond while the acetal acts as a protecting group.

Table 1: Comparison of Catalytic Systems for Methacrolein Synthesis

| Catalyst System | Reactants | Yield of Methacrolein (%) | Key Findings | Reference |

| Diethylamine/Acetic Acid | Formaldehyde, Propionaldehyde | 94 | High conversion and yield achieved with a catalytic amount of the amine/acid salt. | mdpi.com |

| Dibutylamine Acetate | Formaldehyde, Propionaldehyde | 97.3 | Optimized conditions demonstrated superior performance; the decomposition of the Mannich base was identified as the rate-limiting step. | mdpi.com |

| L-proline | Formaldehyde, Propionaldehyde | 94 | An efficient and greener organocatalyst for the condensation reaction under mild conditions. | mdpi.com |

| L-proline intercalated LDHs | Formaldehyde, Propionaldehyde | - | Heterogeneous catalyst approach showing higher selectivity compared to standard LDH catalysts. | mdpi.com |

Expanded Applications in Fine Chemical and Materials Synthesis

The primary current role of this compound is as a stable, protected precursor to methacrolein. nih.gov This functionality is crucial for multi-step syntheses where the reactive aldehyde would interfere with transformations elsewhere in the molecule. Future research will likely expand upon this role, utilizing the acetal as a versatile synthetic intermediate.

Potential areas for expanded application include:

Synthesis of Bifunctional Building Blocks: The carbon-carbon double bond of this compound is available for a range of chemical transformations. For example, asymmetric epoxidation would yield a chiral epoxy acetal, which upon hydrolysis could provide access to 2-methylglycidialdehyde, a valuable intermediate.

Masked Acyl Anion Reactivity: Research on other α,β-unsaturated acetals has shown they can function as masked acyl anions, enabling carbon-carbon bond formations that are otherwise difficult to achieve. benthamscience.com Exploring this reactivity for this compound could lead to novel synthetic pathways for complex ketones and other carbonyl compounds.

Precursor for Novel Monomers: While methacrolein itself is a monomer for polymers and resins, its diethylacetal is not typically used for direct polymerization. mdpi.comresearchgate.net However, it can serve as a precursor to new, highly functionalized monomers. For instance, modifications at the double bond, followed by hydrolysis of the acetal and subsequent reaction of the aldehyde (e.g., oxidation to a carboxylic acid), could generate a new class of polymer building blocks for advanced materials.

Stereoselective Synthesis Applications Leveraging its Structure

Perhaps the most promising area for future research lies in the use of this compound as a substrate in stereoselective synthesis. The pro-chiral nature of its double bond presents an opportunity to introduce new stereocenters with high levels of control, a cornerstone of modern pharmaceutical and fine chemical synthesis.

Future research directions are centered on asymmetric transformations of the alkene moiety:

Asymmetric Conjugate Addition: The electron-deficient double bond is an ideal Michael acceptor. The development of chiral catalysts (organocatalysts or transition metal complexes) could facilitate the conjugate addition of various carbon and heteroatom nucleophiles to create a stereocenter at the β-position with high enantioselectivity. mdpi.com

Catalytic Asymmetric Cycloadditions: Reactions like the Diels-Alder or [3+2] cycloadditions are powerful tools for building cyclic systems. Using chiral Lewis acids to catalyze the reaction of this compound with dienes or dipoles could generate complex polycyclic structures with multiple, well-defined stereocenters. researchgate.net The acetal's oxygen atoms could serve as coordinating points for the catalyst, directing the stereochemical outcome of the reaction.

Asymmetric Hydrogenation and Dihydroxylation: The development of chiral catalysts for the asymmetric hydrogenation or dihydroxylation of the double bond would provide enantiomerically enriched saturated diols and alcohols, which are versatile chiral building blocks for further synthetic elaboration.

Table 2: Potential Stereoselective Reactions for Future Research

| Reaction Type | Potential Reagent/Catalyst System | Product Class | Potential Utility |

| Asymmetric Michael Addition | Organocatalysts (e.g., chiral amines, squaramides); Chiral metal complexes (e.g., Cu, Rh) | Chiral acetals with β-stereocenter | Precursors to optically active aldehydes and carboxylic acids |

| Asymmetric Diels-Alder | Chiral Lewis Acids (e.g., complexes of Cu, Sc, In) | Chiral cyclic acetals | Building blocks for natural product synthesis |

| Asymmetric Epoxidation | Sharpless, Jacobsen-Katsuki, or Shi epoxidation conditions | Chiral epoxy acetals | Versatile intermediates for chiral amino alcohols and diols |

| Asymmetric Dihydroxylation | Chiral ligands with OsO₄ (e.g., AD-mix) | Chiral diol acetals | Precursors to optically active polyols and sugars |

Q & A

Q. How can researchers optimize the synthesis of methacrolein diethylacetal via acid-catalyzed acetalization?

To optimize synthesis, focus on reaction parameters such as catalyst type, molar ratios, and solvent selection. For instance, Brønsted acids (e.g., H₃PO₄) or Lewis acids (e.g., SnCl₂) are commonly used to catalyze acetalization. Adjusting the stoichiometry of methacrolein and ethanol (typically 1:2–1:4) under reflux conditions improves yield. Monitoring reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) ensures real-time analysis of intermediate formation . For reproducibility, document purification methods (e.g., distillation, column chromatography) and characterize products using FTIR for functional group validation and mass spectrometry (MS) for molecular weight confirmation .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the acetal structure and identify impurities.

- GC-MS to assess purity and detect byproducts (e.g., unreacted methacrolein or diethyl ether).

- FTIR spectroscopy to validate the absence of residual carbonyl groups (C=O) and confirm acetal C-O-C bonds.

Cross-referencing with literature data (e.g., J. Catal. or Ind. Eng. Chem. Res.) ensures structural accuracy. For novel compounds, elemental analysis (EA) or X-ray crystallography may be required .

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound?

Design a pH-dependent kinetic study using aqueous buffers (pH 1–7) to simulate hydrolysis under varying conditions. Monitor reaction progress via UV-Vis spectroscopy (tracking carbonyl group regeneration at ~280 nm) or HPLC for quantitative analysis. Control temperature (±0.1°C) using a thermostatic bath and validate rate constants via pseudo-first-order kinetics. Include a scavenger (e.g., NaHCO₃) to neutralize acid byproducts and prevent autocatalysis .

Advanced Research Questions

Q. What computational methods are effective for predicting regioselectivity in cycloaddition reactions involving this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d) level can predict transition states and regioselectivity. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while global reactivity indices (e.g., chemical potential, electrophilicity) quantify electron demand. Solvent effects (e.g., dichloromethane) are modeled using the polarizable continuum model (PCM). Validate computational results with experimental NMR data for stereoisomer ratios .

Q. How can researchers resolve contradictions in reported rate constants for OH radical reactions with methacrolein derivatives?

Address discrepancies by:

- Re-evaluating experimental setups : Compare flash photolysis, flow reactor, and relative rate studies under standardized conditions (T = 298 K, P = 1 atm).

- Error analysis : Apply Arrhenius parameter uncertainties (e.g., ±15% for E/R) to reconcile differences in k(298 K) values.

- Mechanistic validation : Use isotopic labeling (e.g., D₂O) to distinguish H-abstraction vs. addition pathways. Cross-reference with theoretical studies (e.g., Crounse et al. on OH recycling mechanisms) .

Q. What advanced catalytic strategies enhance the oxidative esterification of this compound to methyl methacrylate (MMA)?

Develop bifunctional catalysts with acid-base and redox sites. For example:

- Au/Mg-Al mixed oxides : Au nanoparticles promote O₂ activation, while Mg-Al supports stabilize methacrylate intermediates.

- Pd-Pb/SDB catalysts : Enhance selectivity via alloy effects (e.g., Pd-Pb electronic interactions).

Use in situ DRIFTS or XAS to monitor intermediate adsorption/desorption. Optimize O₂ pressure (1–5 bar) and temperature (80–120°C) to balance conversion and selectivity (>90%) .

Q. How do interfacial structures in catalysts influence this compound transformation?

Study interfacial effects using:

- X-ray photoelectron spectroscopy (XPS) : Identify active sites (e.g., Auδ–-OV-Zr³⁺ interfaces) and charge transfer mechanisms.

- Transmission electron microscopy (TEM) : Correlate nanoparticle size (2–5 nm) with catalytic activity.

Mechanistic insights from kinetic isotope effects (KIE) and DFT simulations reveal how vacancy-rich surfaces lower activation barriers for C-H bond cleavage .

Q. What methodologies validate the atmospheric fate of this compound under UV irradiation?

Simulate atmospheric degradation using:

- Smog chambers : Measure photolysis rates (J-values) and OH/NO₃ radical reactivity.

- Product analysis : Identify secondary organic aerosols (SOA) via aerosol mass spectrometry (AMS) and quantify yields using filter sampling.

Compare results with master chemical mechanism (MCM) predictions to validate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.